

Issues with calcium lactate monohydrate solubility at low temperatures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium lactate monohydrate*

Cat. No.: *B1234476*

[Get Quote](#)

Technical Support Center: Calcium Lactate Monohydrate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with **calcium lactate monohydrate** solubility, particularly at low temperatures.

Frequently Asked Questions (FAQs)

Q1: Why is my **calcium lactate monohydrate** not dissolving at low temperatures?

A1: The solubility of **calcium lactate monohydrate** is significantly dependent on temperature. Its solubility decreases as the temperature of the solvent (typically water) decreases.[\[1\]](#)[\[2\]](#)[\[3\]](#) At lower temperatures, the solvent has less kinetic energy to break down the crystal lattice of the calcium lactate, leading to slower dissolution rates and a lower saturation point.

Q2: What is the expected solubility of **calcium lactate monohydrate** in water at different temperatures?

A2: The solubility of **calcium lactate monohydrate** increases with temperature. Below is a summary of approximate solubility data. Note that values can vary slightly depending on the specific form (e.g., L-lactate vs. DL-lactate) and the presence of other solutes.

Q3: Does the isomeric form of calcium lactate affect its solubility?

A3: Yes, the isomeric form has a notable impact on solubility. The L(+) form of calcium lactate is more soluble in water than the racemic DL(±) form.[\[4\]](#)[\[5\]](#) If you are experiencing solubility issues, verifying the isomeric form of your calcium lactate is recommended.

Q4: Can the pH of the solution affect **calcium lactate monohydrate** solubility?

A4: While temperature is the primary factor, pH can also influence solubility. A decrease in pH through the addition of lactic acid has been shown to decrease the solubility of calcium lactate. [\[1\]](#)[\[2\]](#) Aqueous solutions of calcium lactate are slightly basic (pH above 7) due to the hydrolysis of the lactate ion.[\[6\]](#)

Q5: Are there any known incompatibilities for **calcium lactate monohydrate** in solutions?

A5: Calcium salts, including calcium lactate, can be physically incompatible with phosphate-containing solutions, leading to the precipitation of calcium phosphate.[\[7\]](#) This is a critical consideration in the preparation of culture media and pharmaceutical formulations.

Troubleshooting Guide

Encountering solubility issues with **calcium lactate monohydrate** during your experiments can be a significant roadblock. This guide provides a systematic approach to diagnosing and resolving these problems.

Problem: Calcium lactate monohydrate powder is not dissolving or is dissolving very slowly.

Possible Cause	Suggested Solution
Low Solvent Temperature	The solubility of calcium lactate is significantly lower at cold temperatures. [1] [2] [3] Action: Gently warm the solvent (e.g., deionized water) while stirring. For many applications, warming the solvent to 30-40°C can significantly improve the dissolution rate. For higher concentrations, temperatures of 60-80°C may be necessary. [8]
Incorrect Isomeric Form	The DL-racemic mixture of calcium lactate is less soluble than the pure L-isomer. [4] [5] Action: Verify the certificate of analysis for your calcium lactate to confirm the isomeric form. If possible, use the L-lactate form for applications requiring higher solubility.
Supersaturation	Attempting to dissolve too much calcium lactate for the given solvent volume and temperature. Action: Refer to the solubility data table to ensure you are working within the solubility limits. If a higher concentration is required, consider increasing the solvent temperature or volume.
Insufficient Agitation	Inadequate mixing can lead to localized saturation around the powder particles. Action: Use a magnetic stirrer to ensure continuous and uniform agitation of the solution.
Particle Size	Larger crystals will dissolve more slowly than a fine powder. Action: If possible, gently grind the calcium lactate to a finer powder using a mortar and pestle before adding it to the solvent.

Problem: A precipitate forms in the calcium lactate solution upon cooling or standing.

Possible Cause	Suggested Solution
Solution Supersaturation at Lower Temperature	A solution prepared at a higher temperature may become supersaturated as it cools, leading to precipitation. Action: If the experiment allows, maintain the solution at a slightly elevated temperature. Alternatively, prepare a less concentrated solution. If the final application is at a low temperature, prepare the solution at that temperature to its saturation point.
pH Shift	A change in the pH of the solution could potentially reduce solubility. Action: Measure and buffer the pH of your solution if it is critical for your experiment and can be controlled without interfering with downstream applications.
Interaction with Other Components	Addition of other solutes, particularly phosphates, can cause precipitation of insoluble calcium salts. ^[7] Action: When preparing complex solutions or media, add the calcium lactate solution last and slowly while stirring. Consider preparing concentrated stock solutions of incompatible components separately and mixing them at their final dilutions.

Data Presentation

Table 1: Solubility of Calcium Lactate in Water at Various Temperatures

Temperature (°C)	Anhydrous Calcium Lactate (g / 100 g water)	L(+) - Calcium Lactate (g / 100 g water)
0	~2	3.1
4	-	4.18 (at pH 5.0)
10	-	-
15	5.4	-
20	3.4	-
24	-	-
25	9.0 (pentahydrate)	-
30	7.9	-
60	~50	-
80	~50 (in 100g of solution)	-

Note: Data is compiled from various sources and should be considered approximate.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
[\[9\]](#) The solubility of different hydrates (monohydrate, trihydrate, pentahydrate) may vary.

Experimental Protocols

Protocol 1: Preparation of a Saturated Calcium Lactate Solution

Objective: To prepare a saturated aqueous solution of **calcium lactate monohydrate** at a specific temperature.

Materials:

- **Calcium lactate monohydrate**
- Deionized water
- Temperature-controlled water bath or hot plate with stirring capability

- Magnetic stirrer and stir bar
- Thermometer
- 0.22 μm syringe filter (optional, for sterile applications)

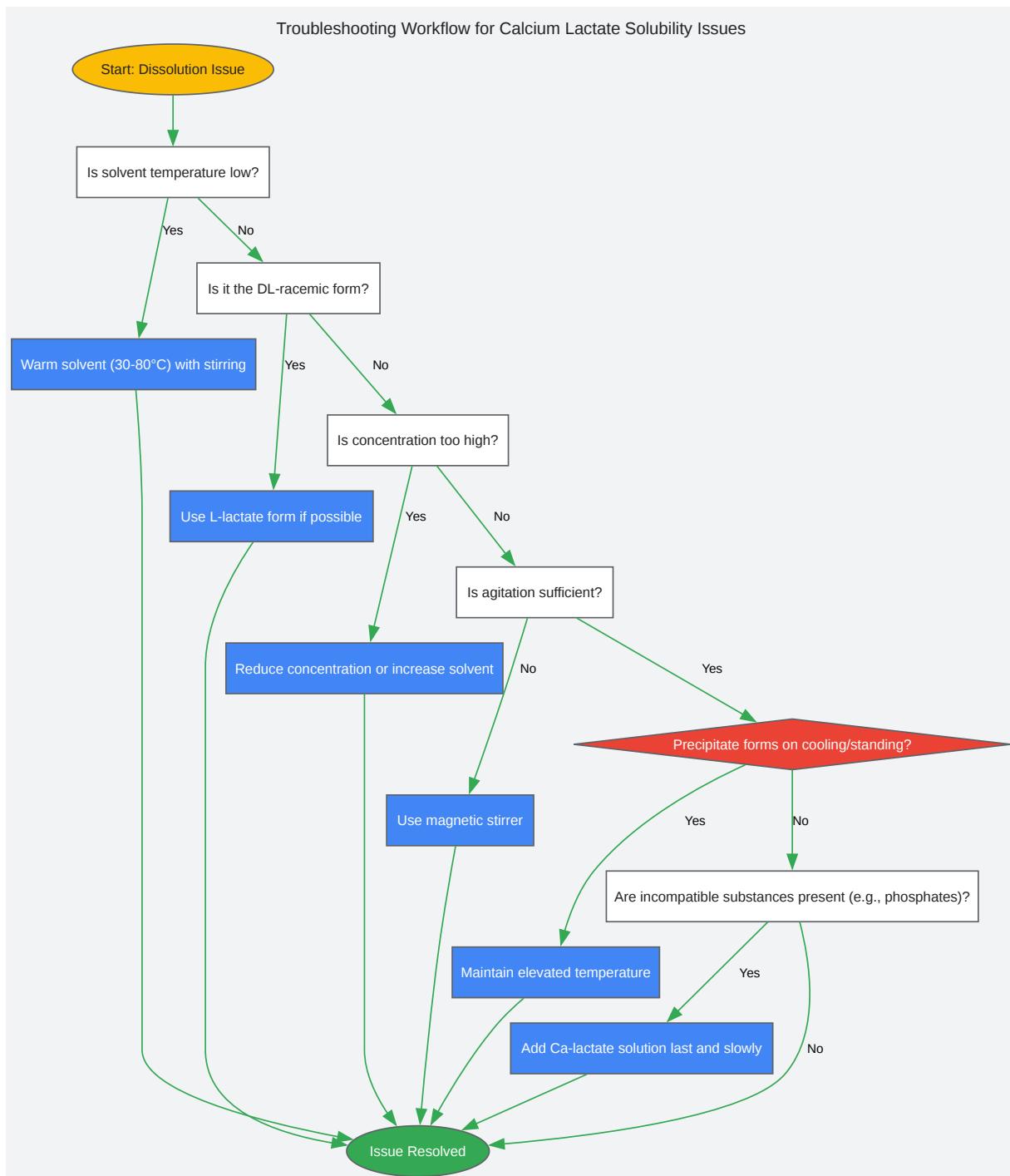
Methodology:

- Determine the desired temperature for your saturated solution.
- Place a volume of deionized water into a beaker or flask with a magnetic stir bar.
- Place the container in the temperature-controlled water bath or on the hot plate and allow the water to equilibrate to the desired temperature. Monitor the temperature with a thermometer.
- Slowly add a pre-weighed amount of **calcium lactate monohydrate** to the temperature-controlled water while stirring continuously. Start with an amount slightly exceeding the expected solubility at that temperature (refer to Table 1).
- Allow the solution to stir for at least 30-60 minutes to ensure equilibrium is reached. You should observe some undissolved solid at the bottom of the container.
- Once saturation is achieved, turn off the stirrer and allow the excess solid to settle.
- Carefully decant or filter the supernatant (the clear saturated solution) to separate it from the undissolved solid. For sterile applications, use a 0.22 μm syringe filter.
- The resulting solution is a saturated solution of calcium lactate at the specified temperature.

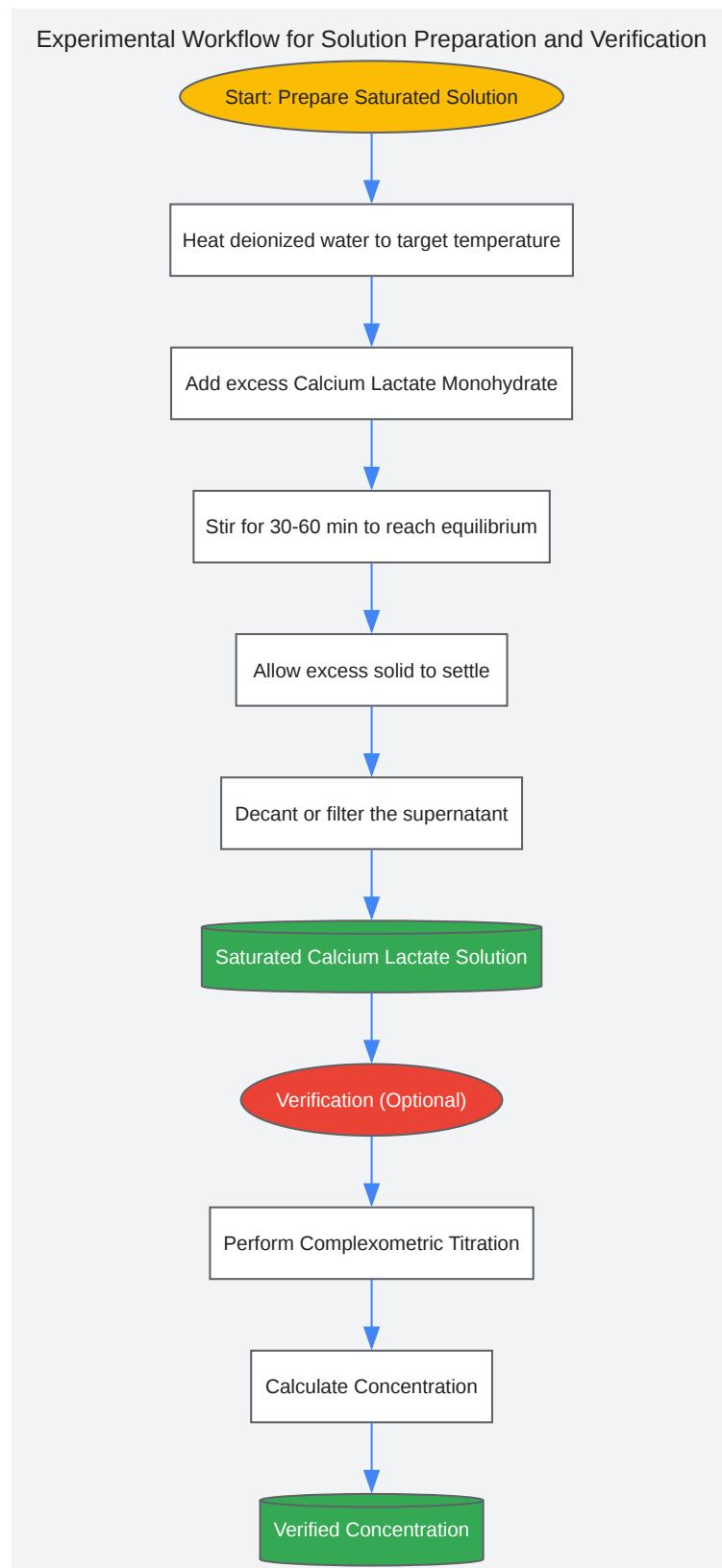
Protocol 2: Determination of Calcium Lactate Concentration by Complexometric Titration

Objective: To determine the concentration of a calcium lactate solution.

Materials:


- Calcium lactate solution (the sample)

- 0.05 M Disodium EDTA (Ethylenediaminetetraacetic acid) solution
- Sodium hydroxide (NaOH) solution (e.g., 1 M)
- Hydroxynaphthol blue indicator
- Dilute hydrochloric acid (HCl)
- Buret, pipette, and other standard laboratory glassware
- Magnetic stirrer and stir bar


Methodology:

- Accurately pipette a known volume of the calcium lactate solution into a flask.
- Add approximately 150 ml of deionized water and 2 ml of dilute hydrochloric acid.[\[10\]](#)
- While stirring, add about 30 ml of 0.05 M disodium EDTA from a 50-ml buret.[\[10\]](#)
- Add 15 ml of sodium hydroxide solution and approximately 300 mg of hydroxynaphthol blue indicator.[\[10\]](#)
- Continue the titration with the 0.05 M disodium EDTA solution until the solution turns to a distinct blue endpoint.[\[10\]](#)
- Record the total volume of EDTA solution used.
- Calculate the concentration of calcium lactate in your sample. Each mL of 0.05 M disodium EDTA is equivalent to 10.91 mg of anhydrous calcium lactate ($C_6H_{10}CaO_6$).[\[10\]](#)

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: A logical workflow for troubleshooting common solubility issues with calcium lactate.

[Click to download full resolution via product page](#)

Caption: Workflow for preparing and verifying the concentration of a calcium lactate solution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. kiche.or.kr [kiche.or.kr]
- 6. Calcium lactate - Wikipedia [en.wikipedia.org]
- 7. Calcium Lactate - CD Formulation [formulationbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Calcium lactate | 814-80-2 [chemicalbook.com]
- 10. fao.org [fao.org]
- To cite this document: BenchChem. [Issues with calcium lactate monohydrate solubility at low temperatures]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1234476#issues-with-calcium-lactate-monohydrate-solubility-at-low-temperatures>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com